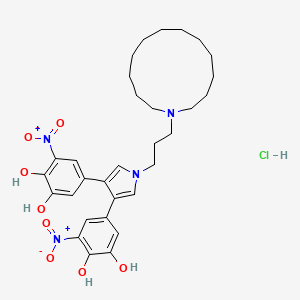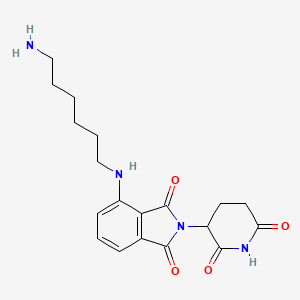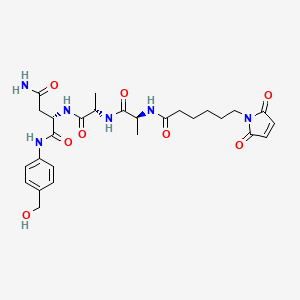
MC-Ala-Ala-Asn-PAB
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
MC-Ala-Ala-Asn-PAB 是一种基于肽的化合物,在抗体药物偶联物 (ADC) 中用作连接体。 该化合物专门设计为在肿瘤微环境中激活,使其成为靶向癌症治疗中的宝贵工具 .
准备方法
合成路线和反应条件: MC-Ala-Ala-Asn-PAB 的合成涉及将丙氨酸和天冬酰胺氨基酸依次偶联到对氨基苯甲酸 (PAB) 部分。该过程通常采用固相肽合成 (SPPS) 技术,该技术可以精确添加每个氨基酸残基。 反应条件通常包括使用偶联试剂,如 HBTU (O-(苯并三唑-1-基)-N,N,N',N'-四甲基脲六氟磷酸盐) 和 DIPEA (N,N-二异丙基乙胺),以促进肽键的形成 .
工业生产方法: 在工业环境中,可以使用自动肽合成仪扩大 this compound 的生产规模。这些机器简化了 SPPS 流程,确保高产率和纯度。 最终产品通常使用高效液相色谱 (HPLC) 进行纯化,并通过质谱法和核磁共振 (NMR) 光谱进行表征 .
化学反应分析
反应类型: MC-Ala-Ala-Asn-PAB 主要在肿瘤微环境中发现的特定酶存在下发生裂解反应。 这些反应对于该化合物的激活至关重要,使其能够在靶位释放偶联的药物 .
常见试剂和条件: this compound 的裂解是由蛋白酶(如组织蛋白酶 B)促进的,组织蛋白酶 B 在肿瘤组织中过表达。 反应条件通常涉及略微酸性的 pH 值,这是肿瘤微环境的特征 .
形成的主要产物: this compound 裂解形成的主要产物是活性药物部分,然后可以对癌细胞发挥治疗作用。 剩余的肽片段通常无毒,并由身体代谢 .
科学研究应用
MC-Ala-Ala-Asn-PAB 在科学研究中具有广泛的应用,特别是在化学、生物学、医学和工业领域。在化学中,它用作合成 ADC 的连接体,ADC 设计用于将细胞毒性药物专门递送到癌细胞。在生物学中,它用作研究酶-底物相互作用和药物释放机制的工具。在医学中,this compound 用于开发靶向癌症疗法,提高传统化疗的疗效并减少副作用。 在工业中,它用于大规模生产 ADC 和其他基于肽的治疗剂 .
作用机制
MC-Ala-Ala-Asn-PAB 的作用机制涉及它在肿瘤微环境中被蛋白酶裂解。裂解后,该化合物释放偶联的药物,然后可以与其分子靶标结合并发挥其细胞毒性作用。 该过程涉及的途径包括癌细胞对 ADC 的内化,然后在溶酶体中释放药物,在那里它可以与其预期靶标相互作用 .
相似化合物的比较
MC-Ala-Ala-Asn-PAB 独特之处在于它能够专门在肿瘤微环境中激活,使其成为靶向癌症治疗中的宝贵工具。类似的化合物包括其他基于肽的连接体,如 MC-Val-Cit-PAB 和 MC-Lys-PAB,它们也用作 ADC 中的连接体。 This compound 的特点是它能被像组织蛋白酶 B 这样的蛋白酶特异性裂解,组织蛋白酶 B 在肿瘤组织中过表达 .
属性
分子式 |
C27H36N6O8 |
|---|---|
分子量 |
572.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide |
InChI |
InChI=1S/C27H36N6O8/c1-16(29-22(36)6-4-3-5-13-33-23(37)11-12-24(33)38)25(39)30-17(2)26(40)32-20(14-21(28)35)27(41)31-19-9-7-18(15-34)8-10-19/h7-12,16-17,20,34H,3-6,13-15H2,1-2H3,(H2,28,35)(H,29,36)(H,30,39)(H,31,41)(H,32,40)/t16-,17-,20-/m0/s1 |
InChI 键 |
PNXHITJHSRUQHS-ZWOKBUDYSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
规范 SMILES |
CC(C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


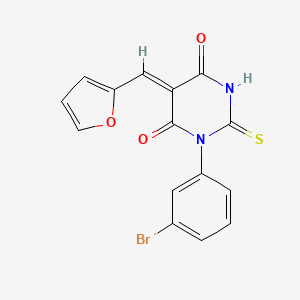
![(3S)-3-[3-[(1R)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-[[(1S)-1-carboxy-2-hydroxyethyl]carbamoylamino]propanoic acid](/img/structure/B11933511.png)

![26-Aza-3,10,13,20-tetrazanidatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloromanganese](/img/structure/B11933520.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-1-[2-(dimethylamino)ethyl]piperidine-3-carboxamide](/img/structure/B11933529.png)




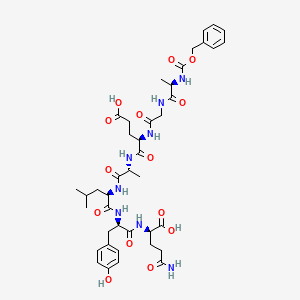
![tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate;hydrate](/img/structure/B11933563.png)

